7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline
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Overview
Description
7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound with the molecular formula C₁₂H₇F₃N₂ It is characterized by the presence of a trifluoromethyl group attached to the pyrrolo[1,2-a]quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles with appropriate quinoxaline derivatives. One common method includes the use of 1-(2-aminophenyl)pyrroles as starting materials, which undergo intramolecular cyclization to form the desired compound . The reaction conditions often involve the use of catalysts such as iron (Fe) and heating at specific temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of heterogeneous catalysts, such as phosphate-based catalysts, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoxaline ring .
Scientific Research Applications
7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiparasitic, antifungal, and antileukemic activities.
Industry: Utilized in the development of fluorescent probes and other analytical tools.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of protein kinase CK2 by binding to the active site of the enzyme, thereby preventing its activity . Additionally, it can interact with 5-HT₃ receptors, modulating their function and influencing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxaline: Lacks the trifluoromethyl group, which can affect its chemical properties and biological activities.
Quinoxaline: A simpler structure without the pyrrole ring, leading to different reactivity and applications.
Pyrrolo[2,3-b]quinoxaline: A structural isomer with different positioning of the nitrogen atoms, resulting in distinct chemical behavior.
Uniqueness
7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline is unique due to the presence of the trifluoromethyl group, which imparts specific electronic and steric effects. This modification can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2/c13-12(14,15)8-3-4-11-10(6-8)16-7-9-2-1-5-17(9)11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONWUUOGTSOLKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)C(F)(F)F)N=CC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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